molecular formula C11H15N3O B13008155 4-(Pyrrolidin-1-yl)benzohydrazide

4-(Pyrrolidin-1-yl)benzohydrazide

Cat. No.: B13008155
M. Wt: 205.26 g/mol
InChI Key: ICDZUMAVBZDCEG-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)benzohydrazide is a chemical compound that features a pyrrolidine ring attached to a benzohydrazide moiety. This compound is of interest due to its potential applications in medicinal chemistry and its role as a building block in the synthesis of various bioactive molecules. The presence of the pyrrolidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)benzohydrazide typically involves the reaction of 4-(Pyrrolidin-1-yl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

  • Dissolve 4-(Pyrrolidin-1-yl)benzoic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzohydrazide derivatives.

Scientific Research Applications

4-(Pyrrolidin-1-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to biological receptors, while the benzohydrazide moiety can form hydrogen bonds and other interactions with target proteins. This compound has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the pyrrolidine ring and benzohydrazide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-pyrrolidin-1-ylbenzohydrazide

InChI

InChI=1S/C11H15N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h3-6H,1-2,7-8,12H2,(H,13,15)

InChI Key

ICDZUMAVBZDCEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

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